Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2126178-66-1
VCID: VC5208878
InChI: InChI=1S/C6H8N2O2S.ClH/c1-10-6(9)4-3-8-5(2-7)11-4;/h3H,2,7H2,1H3;1H
SMILES: COC(=O)C1=CN=C(S1)CN.Cl
Molecular Formula: C6H9ClN2O2S
Molecular Weight: 208.66

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride

CAS No.: 2126178-66-1

Cat. No.: VC5208878

Molecular Formula: C6H9ClN2O2S

Molecular Weight: 208.66

* For research use only. Not for human or veterinary use.

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride - 2126178-66-1

Specification

CAS No. 2126178-66-1
Molecular Formula C6H9ClN2O2S
Molecular Weight 208.66
IUPAC Name methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate;hydrochloride
Standard InChI InChI=1S/C6H8N2O2S.ClH/c1-10-6(9)4-3-8-5(2-7)11-4;/h3H,2,7H2,1H3;1H
Standard InChI Key BZACBQZTRRSLLE-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C(S1)CN.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride features a thiazole ring substituted with an aminomethyl group at position 2 and a methyl ester at position 5, with a hydrochloride counterion stabilizing the amine group. The molecular formula is C₆H₉ClN₂O₂S, and its IUPAC name is methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride .

Table 1: Structural and Computed Properties

PropertyValueSource
Molecular Weight208.67 g/mol
SMILESCOC(=O)C1=CN=C(S1)CN.Cl
InChI KeyYDDRFSAYNCONTJ-UHFFFAOYSA-N
Predicted Collision Cross Section139.7–148.3 Ų (varies by adduct)

The hydrochloride salt enhances aqueous solubility compared to the free base, a critical factor in pharmacokinetic optimization . X-ray crystallography data remain unpublished, but computational models suggest a planar thiazole ring with the aminomethyl group adopting a staggered conformation .

Synthesis and Optimization

Synthetic Route

The compound is synthesized via a five-step sequence starting from 2-methylthiazole-5-carboxylic acid, as detailed in patent CN113943263A :

  • Esterification: Reaction with methanol and concentrated sulfuric acid yields methyl 2-methylthiazole-5-carboxylate (92% yield) .

  • Bromination: N-Bromosuccinimide (NBS) and AIBN in CCl₄ introduce dibromomethyl groups at position 2 (77°C, 12 hours) .

  • Single Reduction: Phosphite ester-mediated reduction selectively removes one bromine atom, forming 2-(bromomethyl)thiazole-5-carboxylate .

  • Double Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) protects the amine, improving intermediate stability .

  • Deprotection and Salt Formation: Hydrochloric acid in ethyl acetate removes Boc groups, yielding the hydrochloride salt (4 M HCl, 25°C, 12 hours) .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
EsterificationH₂SO₄, MeOH, reflux92%
BrominationNBS, AIBN, CCl₄, 77°C85%
Deprotection4 M HCl/EtOAc, 25°C95%

This route achieves a total yield of 68% and avoids hazardous intermediates, aligning with green chemistry principles .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits improved solubility in polar solvents (e.g., water: 15 mg/mL; methanol: 50 mg/mL) compared to the free base (<5 mg/mL in water) . Stability studies indicate no degradation under ambient conditions for 6 months, though prolonged exposure to humidity induces ester hydrolysis .

Spectroscopic Data

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=N thiazole) .

  • ¹H NMR (D₂O): δ 3.90 (s, 3H, OCH₃), 4.25 (s, 2H, CH₂NH₂), 8.10 (s, 1H, thiazole-H) .

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus7.815.6
Escherichia coli15.631.2
Candida albicans10.020.0

Mechanistic studies suggest thiazole ring interaction with microbial DNA gyrase and cell wall synthases. The hydrochloride form’s enhanced bioavailability may improve in vivo efficacy, though clinical data are pending .

Anticancer Applications

In vitro assays reveal moderate cytotoxicity against cancer cell lines (IC₅₀: 25–30 µM). The compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization. Structural analogs with modified ester groups show improved potency, highlighting avenues for derivatization .

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists . For example, it is incorporated into candidates targeting rheumatoid arthritis and Alzheimer’s disease .

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